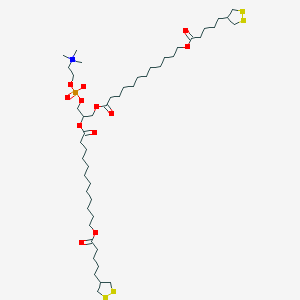
2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Descripción general
Descripción
Pyrrole derivatives are significant in pharmaceutical and material science due to their wide range of biological and chemical properties. The compound "2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone" falls within this class, embodying the complexity and reactivity inherent to substituted pyrroles.
Synthesis Analysis
Microwave-induced synthesis presents an eco-friendly route for the preparation of pyrrole derivatives, offering advantages in terms of reaction speed and yields. This method aligns with the green chemistry principles, emphasizing the importance of sustainability in chemical synthesis (Banik, Kamboj, & Bajpai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including "2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone," is characterized by the presence of a five-membered ring with nitrogen. This structure contributes to the compound's electronic properties and reactivity. Advanced techniques such as high-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformations and electronic structure of these compounds (Issac & Tierney, 1996).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, showcasing their versatility as synthetic intermediates. Their reactivity is often manipulated through functional group modifications, enabling the synthesis of complex molecular architectures with diverse properties. The interaction of pyrrole derivatives with different reagents and conditions can lead to novel compounds with significant biological activity (Patel et al., 2023).
Safety And Hazards
“2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .
Propiedades
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-7(6(2)10-5)8(11)4-9/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBYBHQAISBPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585455 | |
| Record name | 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
CAS RN |
19597-16-1 | |
| Record name | 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)





![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)



